3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
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Overview
Description
3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a fascinating chemical compound with diverse scientific applications. Its unique structure, which includes a benzamide core substituted with ethoxy groups and a cyclopenta[c]pyrazol moiety, makes it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the cyclopenta[c]pyrazol moiety: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the ethoxy groups: This step involves the ethoxylation of the benzamide core, which can be carried out using ethyl iodide in the presence of a base.
Coupling of the cyclopenta[c]pyrazol moiety with the benzamide core: This final step involves coupling reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the ethoxy groups or the cyclopenta[c]pyrazol moiety.
Scientific Research Applications
3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer effects .
Comparison with Similar Compounds
3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide: This compound has methoxy groups instead of ethoxy groups, which may result in different chemical and biological properties.
3,4,5-triethoxy-N-[2-(2-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide: This compound includes a thieno[3,4-c]pyrazol moiety, which may confer unique properties compared to the cyclopenta[c]pyrazol moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopenta[c]pyrazol moiety, which contribute to its distinct chemical and biological activities.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-5-25-16-11-13(12-17(26-6-2)18(16)27-7-3)20(24)21-19-14-9-8-10-15(14)22-23(19)4/h11-12H,5-10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQXFGWJJIFROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CCCC3=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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